![molecular formula C12H19NOS2 B14203166 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol CAS No. 827307-32-4](/img/structure/B14203166.png)
2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenolic core substituted with dimethyl groups and a bis(2-sulfanylethyl)amino moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol typically involves the reaction of 4,6-dimethylphenol with bis(2-sulfanylethyl)amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid supports and catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl group.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s thiol groups make it useful in studying redox biology and protein interactions.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol involves its interaction with molecular targets through its thiol groups. These groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
- 2-[Bis(2-sulfanylethyl)amino]ethanethiol
- Bis(2-sulfanylethyl)amine
Comparison: 2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol is unique due to its phenolic core, which imparts additional reactivity compared to similar compounds that lack this feature
Propiedades
Número CAS |
827307-32-4 |
|---|---|
Fórmula molecular |
C12H19NOS2 |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
2-[bis(2-sulfanylethyl)amino]-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NOS2/c1-9-7-10(2)12(14)11(8-9)13(3-5-15)4-6-16/h7-8,14-16H,3-6H2,1-2H3 |
Clave InChI |
QWIJEBVSFQBGKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N(CCS)CCS)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


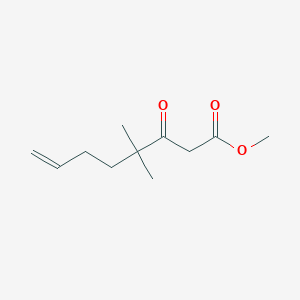
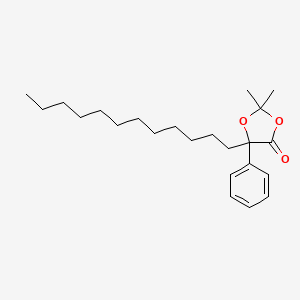

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
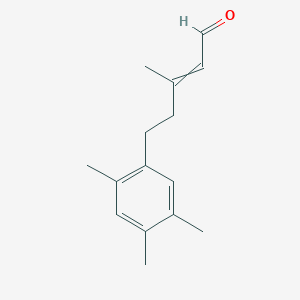
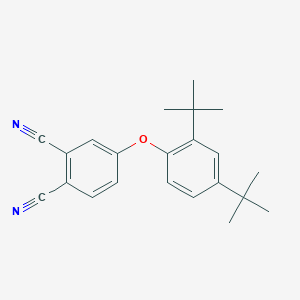
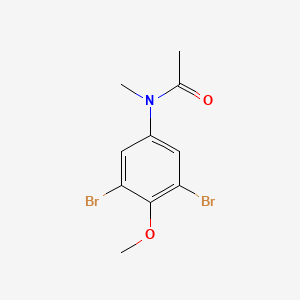
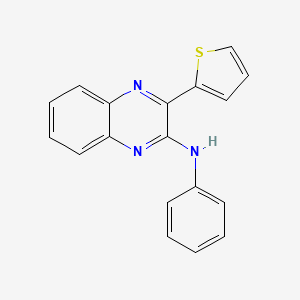
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
